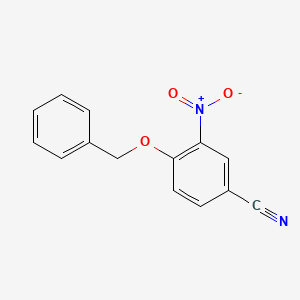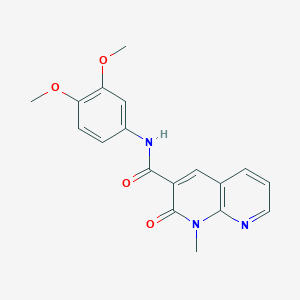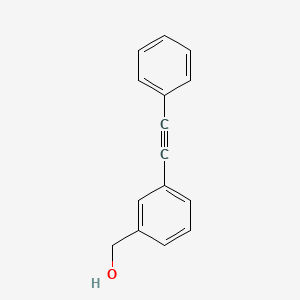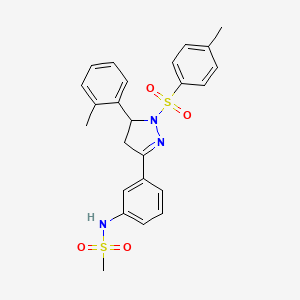
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic molecule known for its distinct structural characteristics and diverse applications. It has piqued the interest of researchers due to its potential utility in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves a multistep process. Initially, o-toluidine undergoes a sulfonation reaction to form its tosyl derivative. This intermediate reacts with a phenylhydrazine derivative to form a hydrazone, which then undergoes cyclization to produce the pyrazoline ring. The final product is obtained through sulfonamide formation with methanesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production employs similar methodologies, albeit optimized for scale. Key aspects include the efficient handling of reagents, temperature control to maximize yield, and purification techniques like recrystallization to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation, typically forming sulfone derivatives.
Reduction: Reduction reactions can target the pyrazoline ring, leading to a tetrahydropyrazole derivative.
Substitution: Various substitution reactions can occur on the phenyl and pyrazoline rings, introducing new functional groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed from These Reactions:
Oxidized sulfones, reduced tetrahydropyrazoles, and various substituted derivatives, each exhibiting distinct properties and reactivities.
Wissenschaftliche Forschungsanwendungen
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications across several scientific domains:
Chemistry: Serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Has shown promise as a biological probe for studying enzyme activity due to its structural resemblance to certain enzyme inhibitors.
Medicine: Potential therapeutic applications include acting as a precursor for drugs targeting specific pathways implicated in diseases like cancer or inflammation.
Industry: Used in the synthesis of polymers, dyes, and as an additive in certain chemical processes to enhance reaction efficiency.
Wirkmechanismus
N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects primarily through interaction with specific molecular targets and pathways:
Molecular Targets and Pathways Involved: The compound may interact with enzymes or receptors that recognize sulfonamide or pyrazoline groups, thereby inhibiting or modulating their activity. This can result in altered cellular processes, such as enzyme inhibition leading to reduced inflammation or tumor growth.
Vergleich Mit ähnlichen Verbindungen
N-(3-(5-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(5-(m-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(5-(phenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
These compounds share core structural elements but differ in the substituents on the phenyl rings, impacting their reactivity and application.
Got other compounds in mind that you'd like me to elaborate on?
Eigenschaften
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-17-11-13-21(14-12-17)33(30,31)27-24(22-10-5-4-7-18(22)2)16-23(25-27)19-8-6-9-20(15-19)26-32(3,28)29/h4-15,24,26H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHDPALCPILRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)
![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)
![Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone](/img/structure/B2938679.png)
![3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2938682.png)
![methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2938683.png)
![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)
![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)
![4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate](/img/structure/B2938687.png)
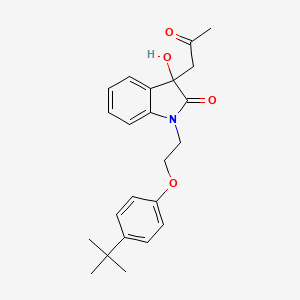
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2938693.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2938695.png)
